molecular formula C7H14ClNO2 B2599979 Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride CAS No. 2241128-30-1

Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride

Cat. No.: B2599979
CAS No.: 2241128-30-1
M. Wt: 179.64
InChI Key: XQLUEWBHULGFFN-UHFFFAOYSA-N
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Description

Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by its molecular formula C7H14ClNO2 and a molecular weight of 179.64.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride typically involves the reaction of cyclopropylamine with methyl 2-bromoacetate under basic conditions to form the intermediate methyl 2-[1-(methylamino)cyclopropyl]acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-aminocyclopropyl)acetate hydrochloride: Similar in structure but with an amino group instead of a methylamino group.

    Cyclopropaneacetic acid, 1-amino-, methyl ester, hydrochloride: Another related compound with a cyclopropyl ring and amino group.

Uniqueness

Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-7(3-4-7)5-6(9)10-2;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLUEWBHULGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241128-30-1
Record name methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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